molecular formula C60H84N4O8 B122445 tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide) CAS No. 145237-45-2

tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)

Cat. No.: B122445
CAS No.: 145237-45-2
M. Wt: 989.3 g/mol
InChI Key: FTXOVFAXHOOZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. It is a derivative of calixarenes, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. The tert-butyl groups and N,N-dimethylacetamide functionalities enhance its solubility and complexation abilities, making it valuable in research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) typically involves the functionalization of p-tert-butylcalix4arene. One common method includes the reaction of p-tert-butylcalix4arene with N,N-dimethylacetamide in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include metal complexes and substituted derivatives of tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide), which have enhanced properties for specific applications .

Mechanism of Action

The mechanism of action of tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) primarily involves its ability to form stable complexes with metal ions. The calixarene core provides a hydrophobic cavity that can encapsulate metal ions, while the N,N-dimethylacetamide groups enhance solubility and binding affinity. This complexation ability is crucial for its applications in extraction, sensing, and drug delivery .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butylcalix 4arene-tetrakis(N,N-dimethylthioacetamide) : Similar structure but with thioacetamide groups, offering different binding properties .
  • p-tert-Butylcalix 4arene : The parent compound without the N,N-dimethylacetamide groups, used in various complexation studies .

Uniqueness

tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) is unique due to its enhanced solubility and complexation abilities compared to its parent compound and other derivatives. The presence of N,N-dimethylacetamide groups allows for stronger and more selective binding with metal ions, making it particularly valuable in applications requiring high specificity and stability .

Properties

IUPAC Name

N,N-dimethyl-2-[[5,11,17,23-tetratert-butyl-26,27,28-tris[2-(dimethylamino)-2-oxoethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H84N4O8/c1-57(2,3)45-25-37-21-39-27-46(58(4,5)6)29-41(54(39)70-34-50(66)62(15)16)23-43-31-48(60(10,11)12)32-44(56(43)72-36-52(68)64(19)20)24-42-30-47(59(7,8)9)28-40(55(42)71-35-51(67)63(17)18)22-38(26-45)53(37)69-33-49(65)61(13)14/h25-32H,21-24,33-36H2,1-20H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXOVFAXHOOZQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=O)N(C)C)CC4=CC(=CC(=C4OCC(=O)N(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=O)N(C)C)C(C)(C)C)C(C)(C)C)OCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H84N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408778
Record name tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

989.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145237-45-2
Record name tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)
Reactant of Route 2
Reactant of Route 2
tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)
Reactant of Route 3
Reactant of Route 3
tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)
Reactant of Route 4
tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)
Reactant of Route 5
tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)
Reactant of Route 6
Reactant of Route 6
tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.